Benzoic acid;3,4,5-trimethoxyphenol
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Overview
Description
Benzoic acid;3,4,5-trimethoxyphenol: is an organic compound with the molecular formula C10H12O5 . It is also known by other names such as Eudesmic acid and Gallic acid trimethyl ether . This compound is characterized by a benzene ring substituted with three methoxy groups and a carboxylic acid group. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of benzoic acid;3,4,5-trimethoxyphenol typically begins with .
Halogenation: The starting material undergoes halogenation to introduce halogen atoms into the benzene ring.
Ammonolysis: The halogenated compound is then subjected to ammonolysis, where ammonia reacts with the halogenated compound to form the desired product.
Hoffman Rearrangement: This step involves the rearrangement of the intermediate compound to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include sodium hydroxide , ethanol , and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid;3,4,5-trimethoxyphenol can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like sodium hydroxide and ethanol are commonly used.
Major Products:
Oxidation: The major product is .
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Benzoic acid;3,4,5-trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: It has been evaluated for its potential use in antihypertensive and local anesthetic applications.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of benzoic acid;3,4,5-trimethoxyphenol involves its interaction with various molecular targets:
Tubulin Inhibition: The compound inhibits tubulin polymerization, which is crucial for cell division.
Heat Shock Protein 90 Inhibition: It inhibits heat shock protein 90, affecting protein folding and stability.
Thioredoxin Reductase Inhibition: The compound inhibits thioredoxin reductase, impacting cellular redox balance.
Comparison with Similar Compounds
Gallic Acid: Similar structure but with hydroxyl groups instead of methoxy groups.
Veratric Acid: Similar structure with different substitution patterns.
Trimethylgallic Acid: Another derivative with different functional groups.
Uniqueness: Benzoic acid;3,4,5-trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound in various research fields .
Properties
CAS No. |
93435-56-4 |
---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
benzoic acid;3,4,5-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4.C7H6O2/c1-11-7-4-6(10)5-8(12-2)9(7)13-3;8-7(9)6-4-2-1-3-5-6/h4-5,10H,1-3H3;1-5H,(H,8,9) |
InChI Key |
CUXHYVNEKZRWKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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